molecular formula C20H15N B13137003 4-((9H-Fluoren-9-ylidene)methyl)aniline CAS No. 6967-16-4

4-((9H-Fluoren-9-ylidene)methyl)aniline

Cat. No.: B13137003
CAS No.: 6967-16-4
M. Wt: 269.3 g/mol
InChI Key: OAJJOSYDWVMHCB-UHFFFAOYSA-N
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Description

4-((9H-Fluoren-9-ylidene)methyl)aniline is an organic compound that features a fluorenylidene group attached to a methyl aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9H-Fluoren-9-ylidene)methyl)aniline typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with potassium hydroxide in ethanol, followed by the addition of 2,5-bis(tri(n-butyl)stannyl)thiophene and palladium tetrakis(triphenylphosphine) as a catalyst in dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((9H-Fluoren-9-ylidene)methyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .

Mechanism of Action

The mechanism of action of 4-((9H-Fluoren-9-ylidene)methyl)aniline involves its ability to participate in π-conjugation and electron transfer processes. The fluorenylidene group enhances its electronic properties, making it an effective component in electronic devices. Additionally, its fluorescence properties are attributed to the restriction of intramolecular rotations, which enhances its emission in the solid state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((9H-Fluoren-9-ylidene)methyl)aniline is unique due to its specific combination of a fluorenylidene group with a methyl aniline moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .

Properties

CAS No.

6967-16-4

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

4-(fluoren-9-ylidenemethyl)aniline

InChI

InChI=1S/C20H15N/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,21H2

InChI Key

OAJJOSYDWVMHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)N

Origin of Product

United States

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